4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic compound featuring an oxabicyclo[2.2.2]octane core structure. This compound is notable for its unique three-dimensional structure, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid typically involves a series of organic reactions. One common method is the enantioselective synthesis under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of bicyclo[2.2.2]octane-1-carboxylates with high yields and excellent enantioselectivities . The reaction is mediated by an organic base and operates under mild and operationally simple conditions.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. The focus is on optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites or receptor binding sites, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Another compound with a similar bicyclic structure but with different functional groups.
4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid: Features a methoxycarbonyl group instead of an amino group.
Uniqueness
4-Amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid is unique due to its amino group, which imparts distinct reactivity and potential biological activity. This makes it particularly valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c9-7-1-3-8(4-2-7,6(10)11)12-5-7/h1-5,9H2,(H,10,11) |
InChI Key |
IDTVAQIQELVFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CO2)N)C(=O)O |
Origin of Product |
United States |
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